1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
3-ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRAAWUFBVAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Cyclization
A representative protocol involves treating 4-(4-methoxyphenyl)-pyrimidine-4,5-diamine with sodium nitrite in hydrochloric acid. The reaction proceeds via diazotization of the 5-amino group, followed by intramolecular cyclization to form the triazole ring.
Procedure :
- Dissolve 4-(4-methoxyphenyl)-pyrimidine-4,5-diamine (10 mmol) in 37% aqueous HCl (75 mL).
- Add sodium nitrite (12.4 mmol) in portions under stirring at 25°C for 16 hours.
- Neutralize with aqueous NaOH, extract with dichloromethane, and evaporate to isolate 5-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine as a brown solid (yield: 78%).
Analytical Data :
- HPLC/MS (A) : Retention time = 1.89 min; [M+H]⁺ = 262.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, triazole-H), 7.93 (d, J=9.1 Hz, 2H, Ar-H), 7.26 (d, J=9.1 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃).
The 7-position of the triazolopyrimidine is activated for nucleophilic substitution via introduction of a leaving group.
Chlorination at the 7-Position
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux:
- Reflux 5-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (5 mmol) in POCl₃ (20 mL) at 110°C for 6 hours.
- Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄ to yield 5,7-dichloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (yield: 85%).
Piperazine Coupling Reactions
The 7-chloro substituent is displaced by piperazine derivatives under basic conditions.
Nucleophilic Aromatic Substitution
Procedure :
- Reflux 5,7-dichloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (1 mmol) with 4-(4-methoxyphenyl)piperazine (1.2 mmol) in dry ethanol (15 mL) containing KOH (0.5 mmol) for 12 hours.
- Cool, filter, and recrystallize from ethanol to obtain the target compound (yield: 72%).
Optimization Insights :
- Solvent : Ethanol > DMF due to reduced side reactions.
- Base : KOH enhances nucleophilicity of piperazine compared to K₂CO₃.
Alternative Synthetic Routes
Mitsunobu Reaction for Piperazine Attachment
A Mitsunobu protocol avoids harsh conditions:
- React 7-hydroxy-3-ethyl-3H-triazolo[4,5-d]pyrimidine (1 mmol) with 4-(4-methoxyphenyl)piperazine (1.5 mmol) using DIAD (1.5 mmol) and PPh₃ (1.5 mmol) in THF at 0°C → 25°C for 24 hours.
- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to isolate the product (yield: 65%).
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | KOH, ethanol, reflux | 72% | 98.5% | Simplicity, high regioselectivity |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 65% | 97.2% | Mild conditions, functional tolerance |
Structural Characterization
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.42 (s, 1H, NH), 9.40 (s, 1H, triazole-H), 8.18 (d, J=9.0 Hz, 2H, Ar-H), 7.66 (d, J=8.7 Hz, 2H, Ar-H), 4.39 (m, 1H, piperazine-H), 3.99 (s, 3H, OCH₃), 1.91 (t, J=7.3 Hz, 3H, CH₂CH₃).
- HRMS : Calculated for C₂₁H₂₃N₇O₂ [M+H]⁺: 406.1956; Found: 406.1952.
Challenges and Mitigation Strategies
- Low Solubility : Use polar aprotic solvents (e.g., DMF) during coupling steps to enhance reactivity.
- By-Product Formation : Employ excess piperazine (1.5 eq) to suppress dimerization.
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis favors nucleophilic substitution over Mitsunobu due to lower reagent costs.
- Purification : Crystallization from ethanol achieves >98% purity without chromatography.
Emerging Methodologies
Recent advances propose photoredox catalysis for C–N bond formation, reducing reaction times to 2 hours with comparable yields (70–75%).
Chemical Reactions Analysis
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine involves several molecular targets and pathways:
Neuroprotection: The compound exerts its neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Triazolopyrimidine-Based CB2 Receptor Agonists
Example Compound : RG7774 (CAS 1433361-02-4)
- Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol
- Key Differences: Substituents: tert-butyl at position 5, tetrazolylmethyl at position 3, and a pyrrolidin-3-ol group at position 5. Synthesis: 8-step process starting from benzyl chloride, achieving a 95% yield in triazole formation .
| Parameter | Target Compound | RG7774 |
|---|---|---|
| Core Structure | Triazolopyrimidine + piperazine | Triazolopyrimidine + pyrrolidine |
| Position 3 Substituent | Ethyl | Tetrazolylmethyl |
| Position 7 Substituent | 4-Methoxyphenyl-piperazine | Pyrrolidin-3-ol |
| Molecular Target | Undisclosed (likely kinase or GPCR) | CB2 Receptor |
| Therapeutic Application | To be determined | Diabetic retinopathy |
| Synthesis Complexity | Likely moderate | High (8 steps) |
Key Insight : The ethyl group in the target compound may enhance metabolic stability compared to RG7774’s bulkier tert-butyl and tetrazolylmethyl groups, but RG7774’s CB2 selectivity highlights the importance of substituent-driven receptor specificity .
Piperazine-Modified Analogues
Example Compound : 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine
- Key Differences: Substituents: 4-Ethoxyphenyl at position 3 and 4-methoxybenzenesulfonyl at position 4 of the piperazine.
Example Compound : 1-(5-Bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (BJ40239)
- Structure : Bromofuran-2-carbonyl substituent on piperazine.
- Molecular Weight: 406.24 g/mol, suggesting increased lipophilicity vs.
| Parameter | Target Compound | BJ40239 |
|---|---|---|
| Piperazine Substituent | 4-Methoxyphenyl | Bromofuran-2-carbonyl |
| Molecular Weight | ~380–400 (estimated) | 406.24 |
| Likely Solubility | Moderate (methoxy enhances polarity) | Low (bromofuran increases lipophilicity) |
Key Insight : The 4-methoxyphenyl group in the target compound may favor interactions with aromatic residues in target proteins, whereas sulfonyl or bromofuran groups could alter off-target effects .
Sulfur-Containing Derivatives
Example Compound : N1-(3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N2-methylethane-1,2-diamine (Compound 11)
- Structure : Propylthio at position 5, benzyl at position 3.
- Activity : Demonstrated high potency in undisclosed assays (HR-MS [M+H]+ m/z 397.2135) .
| Parameter | Target Compound | Compound 11 |
|---|---|---|
| Position 5 Substituent | None (unsubstituted) | Propylthio |
| Position 3 Substituent | Ethyl | Benzyl |
| Molecular Weight | ~380–400 (estimated) | 397.21 |
Antifungal Piperazine Derivatives
Example Compound: 1c (1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine)
- Activity : Inhibits Candida albicans hyphae formation at low concentrations (400 μM), unlike commercial piperazines .
Key Insight : The 4-methoxyphenyl group may contribute to antifungal activity by interacting with fungal membrane proteins or enzymes .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine is a synthetic derivative belonging to the class of triazolopyrimidine compounds. This compound has attracted attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20N6O
- Molecular Weight : 304.37 g/mol
This compound features a piperazine ring linked to a triazolopyrimidine moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The triazolopyrimidine core can modulate enzyme activity and interact with nucleic acids. Notably, compounds in this class have been studied for their potential as:
- Anticancer Agents : Some derivatives have shown cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Neuroprotective Effects : Investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
Inhibitory Potential on Cholinesterases
Research indicates that compounds similar to this compound possess significant inhibitory effects on AChE and BChE. This dual inhibition may enhance cholinergic neurotransmission and could be beneficial in treating Alzheimer’s disease by preventing the breakdown of acetylcholine .
Antithrombotic Properties
Another area of interest is the antithrombotic potential of triazolopyrimidine derivatives. Studies have shown that these compounds can inhibit platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and stroke . The mechanism involves blocking the pathways that lead to platelet activation and aggregation.
Case Studies and Clinical Trials
- Neuroprotective Effects :
- Antimicrobial Activity :
- Antithrombotic Activity :
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for synthesizing 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine, and what critical conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrimidine core via cyclization of precursor hydrazines or amidines under controlled temperatures (195–230°C) .
- Step 2 : Introduction of the piperazine moiety using nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF, DCM) with catalysts like Pd/C or CuI .
- Step 3 : Functionalization with the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
Critical Conditions : Solvent polarity, reaction time (3–24 hours), and catalyst loading significantly impact yield. For example, DMF enhances nucleophilicity in Step 2, while Pd/C improves coupling efficiency in Step 3 .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
- HPLC-PDA : Assesses purity (>95% typical) and detects impurities from incomplete reactions or side products .
Q. What are common impurities observed during synthesis, and how are they addressed analytically?
- Byproducts : Unreacted triazolopyrimidine intermediates or hydrolyzed piperazine derivatives.
- Detection : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) .
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of piperazine to triazolopyrimidine) and employ column chromatography for purification .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Design of Experiments (DoE) : Systematically vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to pinpoint rate-limiting steps (e.g., slow nucleophilic attack in polar solvents) .
- Contradictions : reports higher yields with DMF, while suggests dichloromethane (DCM) improves selectivity. Resolution requires solvent screening based on substrate solubility .
Q. How should contradictory biological activity data (e.g., anticancer vs. antimicrobial) be analyzed?
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases (anticancer) vs. bacterial enzymes (antimicrobial) .
- In Vitro Assays : Compare IC₅₀ values across cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) under standardized conditions .
- Mechanistic Studies : Evaluate downstream effects (e.g., apoptosis vs. membrane disruption) via flow cytometry or live-cell imaging .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with trifluoromethoxy (improves metabolic stability) or pyridyl (enhances solubility) .
- Prodrug Approaches : Introduce ester or carbonate moieties to the piperazine nitrogen for enhanced bioavailability .
- SAR Analysis : Use ’s comparative table (e.g., 3-Ethyl-6-methyl analog’s antitumor activity) to guide modifications .
Q. What methodologies identify potential pharmacological targets for this compound?
- Chemoproteomics : Use affinity-based probes (e.g., photo-crosslinkers) to capture interacting proteins in cell lysates .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- In Silico Screening : Map the compound’s electrostatic surface to predict interactions with ATP-binding pockets or GPCRs .
Q. How can stability under physiological conditions (e.g., pH, temperature) be systematically assessed?
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, then quantify degradation via LC-MS .
- Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition thresholds (e.g., stability up to 150°C) .
- Solubility Testing : Use shake-flask method in buffers (pH 1–7.4) and biorelevant media (FaSSIF/FeSSIF) .
Q. What computational tools are recommended for analyzing structure-activity relationships (SAR)?
- QSAR Modeling : Utilize MOE or Schrödinger to correlate substituent properties (logP, polar surface area) with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to prioritize synthetic targets .
Q. How can computational methods be integrated with experimental data to accelerate discovery?
- Reaction Path Prediction : Use ICReDD’s quantum chemical calculations to model reaction mechanisms and identify energetically favorable pathways .
- Machine Learning (ML) : Train models on historical synthesis data (e.g., yields, conditions) to predict optimal routes for new analogs .
- Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
